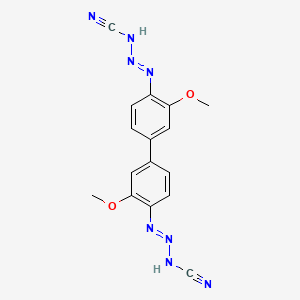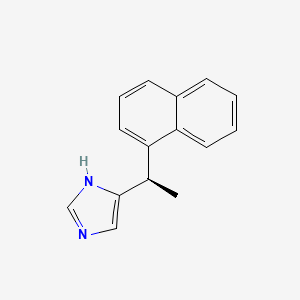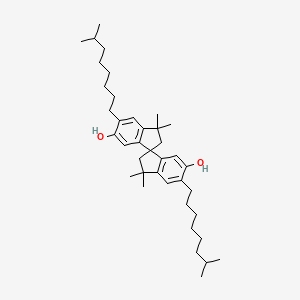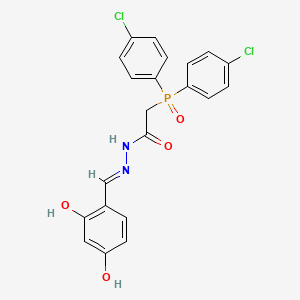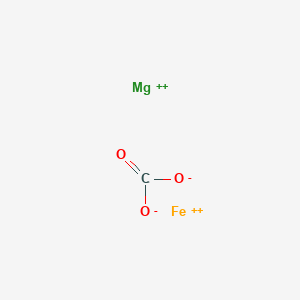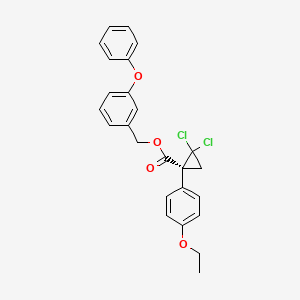
Dodecyldimethyltin acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyldimethyltin acetate is an organotin compound with the molecular formula C16H34O2Sn. It is characterized by the presence of a tin atom bonded to a dodecyl group and two methyl groups, with an acetate group attached. This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyldimethyltin acetate can be synthesized through the reaction of dimethyltin dichloride with dodecyl acetate in the presence of a base. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SnCl}_2 + \text{C}_12\text{H}_25\text{COOCH}_3 + \text{Base} \rightarrow \text{(CH}_3\text{)}_2\text{Sn(C}_12\text{H}_25\text{COO)} + \text{Base-HCl} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes the careful addition of reactants, temperature control, and purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyldimethyltin acetate undergoes various chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tin atom to lower oxidation states.
Substitution: The acetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecyldimethyltin acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing into its use in drug delivery systems.
Industry: It is utilized in the production of polymers and as a stabilizer in PVC.
Wirkmechanismus
The mechanism of action of dodecyldimethyltin acetate involves its interaction with cellular components. The tin atom can form bonds with various biomolecules, disrupting normal cellular functions. This interaction can lead to the inhibition of enzyme activity or interference with cell membrane integrity, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin acetate: Another organotin compound with similar applications but different alkyl groups.
Triphenyltin acetate: Contains phenyl groups instead of alkyl groups, leading to different chemical properties.
Uniqueness
Dodecyldimethyltin acetate is unique due to its specific combination of dodecyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other organotin compounds.
Eigenschaften
CAS-Nummer |
125688-48-4 |
|---|---|
Molekularformel |
C16H34O2Sn |
Molekulargewicht |
377.1 g/mol |
IUPAC-Name |
[dodecyl(dimethyl)stannyl] acetate |
InChI |
InChI=1S/C12H25.C2H4O2.2CH3.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;1-2(3)4;;;/h1,3-12H2,2H3;1H3,(H,3,4);2*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
RYBYDVLWAXKPGF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[Sn](C)(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


